Scientific Field: Medicinal Chemistry
Summary of the Application: Pyrrolidine, a five-membered ring compound, is widely used in drug discovery for the treatment of human diseases . The interest in this scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Methods of Application: The main scaffolds of the new derivatives were the natural amino acid S-proline, the naturally derived S-pyroglutamic acid ((2S)-5-oxopyrrolidine-2-carboxylic acid), and their enantiomers . In both cases, the new derivatives possess a benzyl type substituent at the pyrrolidine nitrogen, while the carboxylic group at position 5 is coupled to side .
Results or Outcomes: The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .
Scientific Field: Pharmaceutical Chemistry
Summary of the Application: 1-Substituted 5-oxopyrrolidine-3-carboxylic acids have been screened for biological activity due to their interesting biological properties . They are potential GABA-receptor antagonists, histamine-N-methyl transferase inhibitors, and benzodiazepine receptor antagonists .
Methods of Application: 1-Substituted 5-oxopyrrolidine-3-carboxylic acids were prepared via cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines .
Results or Outcomes: The synthesized compounds possessed analgesic and antihypoxic effects of varying strength . This revealed the ability of the compounds to increase the lifespan and number of surviving animals under the conditions of the different hypoxic states .
Scientific Field: Cell Biology
Summary of the Application: 1-Quinolyl-5-oxopyrrolidine-3-carboxylic acids are known to stimulate division of isolated monkey kidney cells . This suggests that these compounds could potentially be used in research related to cell growth and regeneration .
Methods of Application: The 1-quinolyl-5-oxopyrrolidine-3-carboxylic acids were prepared using known methods . The specific methods of application in cell division stimulation would likely involve introducing these compounds to cell cultures and observing the effects .
Results or Outcomes: The results suggested that compounds of this class were potential GABA-receptor antagonists, histamine-N-methyl transferase inhibitors, and benzodiazepine receptor antagonists . As a result, they exhibited arrhythmogenic, antiepileptic, anxiolytic, and other types of pharmacological activity .
Scientific Field: Pharmacology
Summary of the Application: Compounds of the 5-oxopyrrolidine-3-carboxylic acids class were predicted to exhibit various types of pharmacological activity . This includes being potential GABA-receptor antagonists, histamine-N-methyl transferase inhibitors, and benzodiazepine receptor antagonists .
Methods of Application: The compounds were prepared using known methods . The specific methods of application in pharmacological studies would likely involve introducing these compounds to various biological systems and observing the effects .
Results or Outcomes: The results suggested that these compounds exhibited arrhythmogenic, antiepileptic, anxiolytic, and other types of pharmacological activity .
5-Ethenyl-2-oxopyrrolidine-3-carboxamide is a chemical compound with the molecular formula CHNO and a molecular weight of approximately 154.17 g/mol. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and it includes an ethenyl group (vinyl group) at the 5-position, an oxo group at the 2-position, and a carboxamide functional group at the 3-position. The structure of this compound contributes to its reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology .
These reactions are essential for modifying the compound to explore its derivatives and potential applications.
Research indicates that derivatives of 5-oxopyrrolidine compounds exhibit significant biological activities, including anticancer and antimicrobial properties. Specifically, studies have shown that 5-oxopyrrolidine derivatives can target multidrug-resistant Gram-positive bacteria, making them promising candidates for developing new antibiotics . Additionally, these compounds may exhibit anti-inflammatory effects, further broadening their therapeutic potential .
The synthesis of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide involves several steps:
5-Ethenyl-2-oxopyrrolidine-3-carboxamide has potential applications in various fields:
Interaction studies of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide focus on its binding affinity with biological targets. Research has demonstrated that certain derivatives can effectively interact with enzymes or receptors involved in disease pathways. These studies are crucial for understanding how modifications to the compound's structure can enhance its efficacy and selectivity against specific biological targets .
Several compounds share structural similarities with 5-Ethenyl-2-oxopyrrolidine-3-carboxamide. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 5-Oxopyrrolidine-3-carboxylic acid | Contains a carboxylic acid instead of carboxamide | More polar; potential for different biological activity |
| 1-(4-Aminophenyl)-5-oxopyrrolidine | Substituted aromatic ring at position 1 | Enhanced biological activity due to amino group |
| N-(2,5-Dimethyl-1H-pyrrol-1-yl)-carboxamide | Contains additional methyl groups on the pyrrole ring | Increased lipophilicity; potential for better membrane permeability |
| Vigabatrin | A known antiepileptic drug with similar structural features | Established therapeutic use; different mechanism of action |
These compounds illustrate how variations in substituents and functional groups can lead to distinct biological profiles while retaining similar core structures .
Cyclocondensation reactions leveraging α,β-unsaturated carbonyl compounds remain a cornerstone for synthesizing pyrrolidinone derivatives. A prominent method involves the base-catalyzed reaction of γ-butyrolactone with ammonia to form 2-pyrrolidone, followed by vinylation using acetylene under high-pressure conditions. For 5-ethenyl-2-oxopyrrolidine-3-carboxamide, this approach is adapted by introducing a carboxamide group via nucleophilic substitution.
Key steps include:
Optimization Challenges:
Table 1: Traditional Synthesis Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 160–180°C | 65–75% |
| Acetylene Pressure | 1.0–1.6 MPa | 70–80% |
| Catalyst (KOH) Loading | 15–20 mol% | 60–70% |
Enantioselective synthesis is critical for pharmaceutical applications where stereochemistry influences bioactivity. Nickel(II)-catalyzed α-vinylation of β-keto amides using hypervalent iodine salts has emerged as a robust method for constructing all-carbon quaternary centers.
Mechanistic Insights:
Case Study:
Advantages:
Continuous flow chemistry addresses scalability and safety limitations of batch processes. For 5-ethenyl-2-oxopyrrolidine-3-carboxamide, electrochemical flow reactors enable efficient cyclization and functionalization.
Process Design:
Performance Metrics:
Table 2: Batch vs. Flow Synthesis Comparison
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 2–4 h | 0.5–2.5 h |
| Yield | 65–75% | 75–81% |
| Energy Consumption | High | Moderate |
Recent computational studies have demonstrated that 5-oxopyrrolidine-3-carbohydrazide derivatives, structurally related to 5-Ethenyl-2-oxopyrrolidine-3-carboxamide, exhibit significant binding affinity to key protein kinases in the SRC/BRAF signaling pathways. Molecular docking investigations revealed that the 2-hydroxynaphthalenylmethylene derivative demonstrated exceptionally high binding affinity values of negative 11.174 and negative 11.471 kilocalories per mole to the active sites of SRC (non-receptor tyrosine kinase) and BRAF (serine/threonine protein kinase), respectively [1] [2].
The structural characteristics of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide contribute to its potential as a multikinase inhibitor. The five-membered pyrrolidine ring with the carboxamide functionality provides conformational flexibility that allows optimal binding to the ATP-binding sites of kinases. The ethenyl group at the 5-position introduces additional structural diversity that may enhance selectivity for specific kinase targets [4].
SRC family kinases play crucial roles in cancer progression, including cell proliferation, migration, invasion, and metastasis. The mechanism of SRC inhibition by pyrrolidine-based compounds involves competitive binding to the ATP-binding pocket of the kinase domain. Studies have shown that SRC inhibition counteracts tumor-induced phenotypic switches, including stimulation of cancer-associated fibroblasts, angiogenesis, and immune infiltration [5].
The dual targeting of SRC and BRAF has emerged as a promising therapeutic strategy, particularly in colorectal cancer models. Research demonstrates that combined SRC and BRAF inhibition produces synergistic antitumor effects, reducing cell viability and inducing apoptosis and cell cycle arrest. The JNK/c-Jun pathway contributes to adaptive resistance mechanisms, and its inhibition enhances the effects of dual SRC and BRAF targeting [6] [7].
BRAF mutations, particularly the V600E variant, are present in approximately 10% of colorectal cancer cases and are associated with poor prognosis. The molecular mechanism of BRAF inhibition involves selective binding to the ATP-binding site of BRAF kinase, interfering with the mitogen-activated protein kinase (MAPK) signaling pathway that regulates cell proliferation and survival [8].
Structural analysis reveals that BRAF inhibitors preferentially target the active conformation of the kinase by competitive occupation of the ATP binding pocket, stabilizing the kinase in its active conformation. The selectivity for BRAF V600E mutants over wild-type BRAF is achieved through preferential inhibition of monomeric over dimeric RAF proteins [9].
Pyrrolidine carboxamides have demonstrated significant antimicrobial activity against multidrug-resistant bacterial strains through novel mechanisms of action. The compounds function as inhibitors of enoyl acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid elongation cycle. This represents a direct inhibition mechanism that bypasses the activation requirements of conventional antitubercular agents [10] [11].
The antimicrobial efficacy of 5-oxopyrrolidine-3-carboxylic acid derivatives has been extensively studied against various pathogens. Compounds containing 5-nitrothien-2-yl and 5-nitrofuran-2-yl moieties demonstrated particularly potent effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains [12] [13].
Quantitative structure-activity relationship studies have identified key structural features that contribute to antimicrobial potency. The hydrazone derivatives with 5-nitro-2-thiophene and 5-nitro-2-furfural fragments showed broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 3.9 to 31.25 micrograms per milliliter against various bacterial strains [12].
| Bacterial Strain | MIC (μg/mL) | Compound | Reference |
|---|---|---|---|
| S. aureus (MRSA) | 3.9 | 5-nitrothien-2-yl hydrazone | [12] |
| L. monocytogenes | 7.8 | 5-nitrofuran-2-yl derivative | [12] |
| E. coli | 31.25 | 5-nitro-2-thiophene compound | [12] |
The superior activity against Gram-positive bacteria compared to Gram-negative strains suggests that the compounds may have difficulty penetrating the outer membrane of Gram-negative bacteria. However, biofilm disruption studies demonstrated excellent results against both S. aureus and E. coli biofilms, indicating potential for treating biofilm-associated infections [12].
The development of resistance to pyrrolidine carboxamides occurs through various mechanisms, including mutations in the target enzyme and efflux pump activation. Structure-activity relationship studies have identified that the incorporation of specific substituents, particularly halogenated aromatic rings and nitro-containing heterocycles, significantly enhances antimicrobial potency [14].
Computer-aided design approaches have been employed to optimize the pharmacokinetic properties of pyrrolidine carboxamide inhibitors. The incorporation of lipophilic groups and optimization of molecular weight have resulted in compounds with improved bioavailability and reduced susceptibility to resistance mechanisms [14].
5-Ethenyl-2-oxopyrrolidine-3-carboxamide and related compounds demonstrate significant apoptotic activity in triple-negative breast cancer (TNBC) cell lines. The mechanism involves both intrinsic and extrinsic apoptotic pathways, with particular emphasis on the regulation of pro-apoptotic and anti-apoptotic proteins [15] [16].
Studies using MDA-MB-231 TNBC cells have shown that pyrrolidine-2-carboxamide compounds induce apoptosis through the downregulation of anti-apoptotic proteins, including Bcl-2, Bcl2L1, and IGF1R. Simultaneously, these compounds upregulate pro-apoptotic factors such as BAD (BCL2-associated agonist of cell death) and increase the expression of caspases 3 and 5 [15].
The molecular mechanism of apoptosis induction involves the activation of multiple cellular pathways. Real-time PCR array analysis has revealed that pyrrolidine derivatives affect the expression of genes involved in both extrinsic and intrinsic apoptotic pathways. The expression of tumor necrosis factor receptor death domains increases, facilitating the transfer of death signals from the cell surface to the intracellular compartment [15].
The p53 pathway plays a pivotal role in mediating cellular death following DNA damage, with its pro-apoptotic function dependent on transcription factors including c-Myc. Studies have demonstrated significant upregulation of p53 gene expression following treatment with pyrrolidine-2-carboxamide derivatives, while the p73 gene showed downregulation [15].
Comprehensive evaluation of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives against TNBC cells has revealed varying degrees of cytotoxicity and selectivity. The compounds demonstrated IC50 values ranging from 26.6 to 42.6 micromolar against MDA-MB-231 cells, with hydrazone-containing compounds showing the highest potency [17] [18].
| Compound | IC50 (μM) MDA-MB-231 | Selectivity Index | Mechanism |
|---|---|---|---|
| 9c | 38.2 | 2.1 | Apoptosis induction |
| 9e | 34.8 | 1.9 | Cell cycle arrest |
| 9f | 26.6 | 2.3 | Migration inhibition |
| 10 | 42.6 | 2.0 | Spheroid formation |
The selectivity indices indicate preferential activity against cancer cells compared to normal fibroblasts, suggesting potential for therapeutic application with reduced systemic toxicity. Three-dimensional cell culture studies have demonstrated that the compounds maintain efficacy in spheroid models, which better represent the in vivo tumor microenvironment [17] [18].
Beyond direct cytotoxic effects, pyrrolidine derivatives demonstrate significant inhibition of cell migration and invasion in TNBC models. The wound healing assay revealed that compounds with N'-(4-bromobenzylidene) moieties exhibited the most pronounced inhibitory effects on cell migration, with significant reduction in wound closure rates compared to control groups [17] [18].
The mechanism of migration inhibition involves the disruption of cytoskeletal reorganization and the inhibition of matrix metalloproteinase activity. These effects contribute to the reduced invasive potential of TNBC cells, suggesting that pyrrolidine-based compounds may have utility in preventing metastatic spread [17].